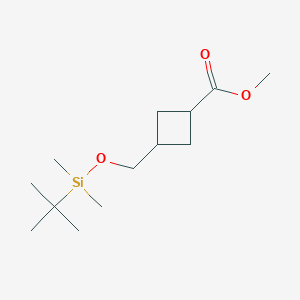
tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O7 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
1. Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate typically involves multi-step organic reactions. One common route includes:
Starting with the synthesis of the intermediate 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propylamine.
The intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, under controlled temperature and pH conditions to yield the final product.
Reaction monitoring is usually done using techniques like NMR spectroscopy, HPLC, or GC-MS.
2. Industrial Production Methods: Industrial production of this compound would involve optimizing the synthetic route for large-scale manufacturing. This includes:
Using batch or continuous flow reactors to enhance efficiency and yield.
Implementing rigorous purification processes such as crystallization, chromatography, or distillation to ensure high purity of the final product.
Following stringent safety and environmental regulations to minimize any hazardous by-products.
化学反応の分析
1. Types of Reactions: tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate undergoes various types of chemical reactions including:
Hydrolysis: Can be hydrolyzed to yield corresponding amines and alcohols.
Aminolysis: Reacts with amines to form urea derivatives.
Deprotection: Removal of the tert-butyl group under acidic conditions to release the active amine.
2. Common Reagents and Conditions
Acidic or basic conditions for hydrolysis.
Ammonia or primary amines for aminolysis reactions.
Acetic acid or trifluoroacetic acid for deprotection.
3. Major Products Formed
From hydrolysis: Propylamine and tert-butanol.
From aminolysis: Urea derivatives.
From deprotection: Active amine compounds.
科学的研究の応用
1. Chemistry: Used as a protecting group for amines in multi-step organic syntheses to prevent unwanted side reactions.
2. Biology: Acts as a biochemical tool to study enzyme activity by selectively inhibiting or modifying active sites.
3. Medicine: Utilized in drug design and development for the synthesis of prodrugs and active pharmaceutical ingredients.
4. Industry: Applied in the manufacture of advanced materials and polymers with specialized properties for industrial use.
Mechanism of Action: The mechanism by which tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate exerts its effects largely depends on the context of its use. For example:
As a protecting group, it temporarily blocks reactive sites on molecules, which can later be deprotected to reveal the active site.
In biochemical studies, it interacts with specific enzymes or proteins, altering their function by covalent modification or inhibition.
1. tert-Butoxycarbonyl (Boc) Group
Similarity: Used for protecting amines.
Difference: Boc-protected compounds generally easier to deprotect than this compound.
2. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Similarity: Also used in peptide synthesis.
Difference: Fmoc deprotection uses mild base, while this compound requires acidic conditions.
The uniqueness of this compound lies in its structural complexity, offering a delicate balance between stability and reactivity, making it highly useful in specialized synthetic applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7/c1-13(2,3)21-11(18)14-7-4-8-20-12(19)22-15-9(16)5-6-10(15)17/h4-8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNBTASSMKXPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613666-84-5 |
Source


|
| Record name | 1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate](/img/structure/B8090242.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine](/img/structure/B8090271.png)

![5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione](/img/structure/B8090277.png)
![6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8090283.png)

![(7-Chloro-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B8090296.png)

